N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group and a nitrobenzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiazole-difluorophenyl intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions, due to the electron-donating nature of the sulfur atom.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology: The compound is studied for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the presence of the nitrobenzamide moiety, which has been associated with cytotoxic activity.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrobenzamide moiety may induce cytotoxic effects by generating reactive oxygen species (ROS) or by interfering with DNA replication and repair mechanisms. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C16H9F2N3O3S |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H9F2N3O3S/c17-12-6-3-10(7-13(12)18)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22) |
InChI Key |
XHBJILCIRGVBEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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